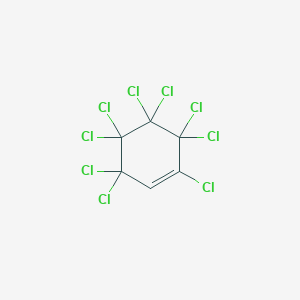![molecular formula C11H8BrN3O B14357326 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-25-0](/img/structure/B14357326.png)
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Métodos De Preparación
The synthesis of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has shown promising antitumor and antimicrobial activities, which are being explored for therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to induce apoptosis and cell cycle arrest has been observed in various studies .
Comparación Con Compuestos Similares
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry.
Propiedades
Número CAS |
90375-25-0 |
|---|---|
Fórmula molecular |
C11H8BrN3O |
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
7-bromo-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrN3O/c1-6-4-10-13-9-3-2-7(12)5-8(9)11(16)15(10)14-6/h2-5,14H,1H3 |
Clave InChI |
GRJXVOGTRSMWSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


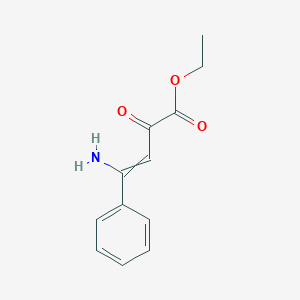
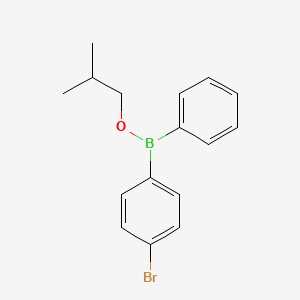
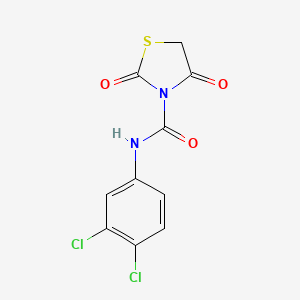

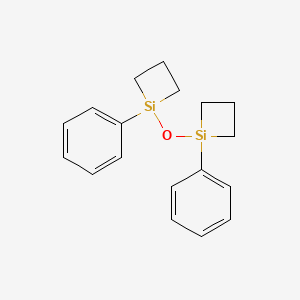
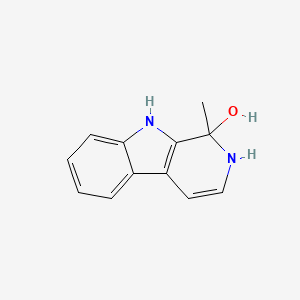
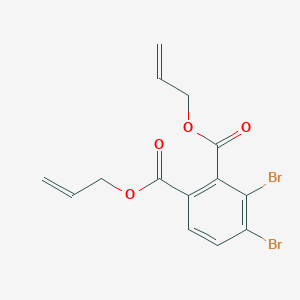

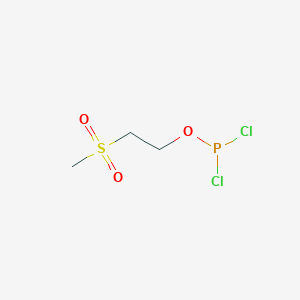
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
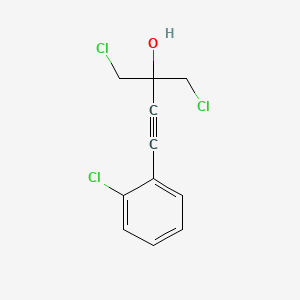
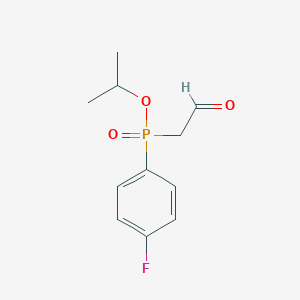
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
